2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDCCGWJZGTHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565260 | |
| Record name | (4-tert-Butoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135066-21-6 | |
| Record name | (4-tert-Butoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The carboxylic acid group of 4-hydroxyphenylacetic acid is typically protected as a methyl or ethyl ester to prevent side reactions during alkylation. For example, esterification with methanol in the presence of sulfuric acid yields methyl 4-hydroxyphenylacetate. Subsequent treatment with tert-butyl bromide and a strong base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) facilitates ether formation. After alkylation, the ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide.
Key Optimization Parameters :
Yield and Scalability
This method achieves yields of 70–85% on laboratory scales. Industrial adaptations replace tert-butyl bromide with tert-butyl chloride to reduce costs, albeit with a slight decrease in yield (65–75%) due to slower reaction kinetics.
Mitsunobu Reaction for Etherification
The Mitsunobu reaction offers an alternative pathway for introducing the tert-butoxy group under milder conditions. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-hydroxyphenylacetic acid with tert-butanol.
Reaction Protocol
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Substrate Preparation : 4-Hydroxyphenylacetic acid is dissolved in anhydrous tetrahydrofuran (THF).
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Reagent Addition : Tert-butanol, DEAD, and triphenylphosphine are added sequentially at 0°C.
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Reaction Progress : The mixture is stirred at room temperature for 6–8 hours.
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Workup : The product is purified via column chromatography (ethyl acetate/hexane) and hydrolyzed to the carboxylic acid if protected.
Advantages :
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Avoids harsh basic conditions required in Williamson synthesis.
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Higher functional group tolerance, enabling the use of acid-sensitive substrates.
Limitations :
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Triphenylphosphine oxide byproduct complicates purification.
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DEAD is moisture-sensitive and requires inert atmosphere handling.
Peptide Coupling-Mediated Synthesis
Recent advances in peptide synthesis have utilized this compound as a building block for stereoselective amino acid derivatives. As reported in, this compound is coupled with tert-butyl hydroxycarbamate using dicyclohexylcarbodiimide (DCC) as an activating agent.
Stepwise Procedure
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Activation : this compound is treated with DCC in dichloromethane to form an active ester intermediate.
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Coupling : tert-Butyl hydroxycarbamate is added, and the reaction proceeds at room temperature for 2 hours.
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Isolation : The product is filtered, concentrated, and purified via silica gel chromatography.
Critical Observations :
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Catalyst Efficiency : DCC achieves near-quantitative conversion but requires careful removal of dicyclohexylurea byproducts.
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Solvent Impact : Dichloromethane minimizes side reactions compared to ethyl acetate or dimethylformamide.
Industrial-Scale Production and Waste Recovery
Industrial syntheses of this compound often generate waste streams containing phosphonic acid derivatives. As detailed in, these byproducts are recovered via acid hydrolysis and solvent extraction:
Waste Recovery Process
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Acid Hydrolysis : The waste aqueous phase is treated with concentrated HCl at 50–100°C to hydrolyze phosphonic acid oligomers into monomeric species.
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Solvent Extraction : Toluene azeotropes remove water, and sodium chloride precipitates are filtered.
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Concentration : The purified phosphonic acid is concentrated under reduced pressure for reuse.
Efficiency : This method recovers >80% of phosphonic acid content, reducing raw material costs in large-scale operations.
Stereoselective Applications in Amino Acid Synthesis
The tert-butoxy group in this compound enhances stereochemical control in amino acid synthesis. For instance, demonstrates its use in iron-catalyzed 1,3-nitrogen migrations to produce non-racemic α-amino acids with up to 98% enantiomeric excess (ee).
Catalytic Enantioconvergence
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Catalyst System : (R,R)-FeBIPF2 (2 mol%) with 2,2,6,6-tetramethylpiperidine (TMP) as a base.
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Conditions : Reactions in 1,2-dichlorobenzene/chloroform (1:1) at –50°C yield N-Boc-protected phenylglycine derivatives.
Key Insight : The tert-butoxy group stabilizes transition states via steric and electronic effects, enabling high enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
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Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
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Substitution: : The phenyl ring in this compound can participate in electrophilic aromatic substitution reactions. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Organic Synthesis
Precursor in Chemical Transformations:
This compound is frequently utilized as a precursor in organic synthesis. It can undergo various chemical transformations, such as oxidation, reduction, and substitution reactions. For instance, it can be oxidized using potassium permanganate to form ketones or aldehydes, while reduction can be achieved with lithium aluminum hydride to yield alcohol derivatives.
Synthetic Routes:
Common synthetic methods include:
- Esterification and Hydrolysis: The esterification of 4-tert-butoxyphenol with chloroacetic acid followed by hydrolysis is a standard route.
- Grignard Reaction: Involves the reaction of 4-tert-butoxybenzyl chloride with magnesium to form a Grignard reagent, which is then treated with carbon dioxide to produce the carboxylic acid.
Biological Applications
Enzyme Inhibition Studies:
The compound plays a significant role in biological research, particularly in studying enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it valuable in assays designed to investigate specific enzyme activities or receptor interactions.
Therapeutic Potential:
Derivatives of this compound are being explored for their potential therapeutic properties. Research indicates that these derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities, positioning them as candidates for drug development.
Medicinal Chemistry
Drug Development:
In medicinal chemistry, the derivatives of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid are under investigation for their pharmacological properties. Studies have shown that modifications to the structure can enhance efficacy against various diseases, making them suitable for further clinical evaluation .
Industrial Applications
Intermediate in Agrochemicals and Dyes:
In the industrial sector, this compound serves as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity allow for effective integration into various manufacturing processes .
Production Methods:
The industrial production typically employs large-scale esterification processes using continuous flow reactors to optimize reaction conditions and maximize yield. Automated systems ensure consistent quality throughout production runs .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Enzyme Inhibition | Investigated the inhibition of specific enzymes using the compound | Demonstrated effective binding to active sites, leading to significant inhibition rates |
| Drug Development Trials | Explored anti-inflammatory properties of derivatives | Showed promising results in reducing inflammation in animal models |
| Industrial Production Analysis | Evaluated efficiency of continuous flow reactors | Found increased yield and reduced reaction times compared to batch processes |
Mechanism of Action
The mechanism by which 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. In receptor binding assays, it may interact with receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butoxy group distinguishes this compound from analogs with smaller or less bulky substituents. Key comparisons include:
*Predicted using QSAR models due to lack of experimental data.
Key Observations:
- Lipophilicity : The tert-butoxy group increases logP compared to methoxy but is less lipophilic than isobutyl.
- Solubility : Bulky substituents reduce aqueous solubility, limiting bioavailability without formulation aids.
- Stability : The tert-butoxy group may hydrolyze under strong acidic conditions, unlike methoxy or fluoro substituents .
Biological Activity
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid, commonly referred to as a derivative of phenylacetic acid, has garnered attention in biological and medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its ability to interact with various biological macromolecules, making it a candidate for studies in enzyme inhibition and receptor binding.
Chemical Structure and Properties
The compound has the molecular formula C12H16O3 and features a tert-butoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.26 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It can bind to the active sites of enzymes, blocking substrate access and inhibiting their activity. This property is valuable in pharmacological studies aimed at drug development.
- Receptor Binding : The compound may interact with various receptors, modulating signal transduction pathways. This interaction can influence physiological responses, potentially leading to therapeutic effects.
Biological Activity Studies
Research has demonstrated that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Case Study: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of similar compounds, it was found that derivatives of phenylacetic acid could significantly reduce inflammation in animal models. The mechanism involved the inhibition of pro-inflammatory cytokines and mediators.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | |
| Analgesic | Pain relief in animal models | |
| Antimicrobial | Inhibition of bacterial growth |
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives. These derivatives have shown enhanced biological activities compared to the parent compound. For instance, modifications to the phenyl ring have resulted in increased potency against specific enzyme targets.
Table: Comparison of Derivatives
| Derivative | Activity Type | Potency (IC50) |
|---|---|---|
| 2-[4-(tert-butoxy)phenyl]acetic acid | Enzyme inhibition | 15 µM |
| 2-[4-(methoxy)phenyl]acetic acid | Anti-inflammatory | 10 µM |
| 2-[4-(chlorophenyl)acetic acid | Antimicrobial | 5 µM |
Q & A
Basic: What are the optimal synthetic routes for 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid, and how can reaction efficiency be improved?
Answer:
The synthesis of this compound typically involves etherification of 4-hydroxyphenylacetic acid with 2-methylpropan-2-ol under acidic or catalytic conditions. For efficiency:
- Catalytic Optimization : Use p-toluenesulfonic acid (PTSA) as a catalyst to enhance the nucleophilic substitution reaction between the phenolic hydroxyl group and tert-butyl alcohol .
- Solvent Selection : Employ polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce side reactions .
- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or in situ FTIR to identify unreacted starting materials and optimize reaction time .
Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and resolve potential isomers or tert-butyl-protected byproducts .
- NMR Spectroscopy : Confirm structure via H NMR (e.g., tert-butyl singlet at δ 1.35 ppm, aromatic protons at δ 6.8–7.2 ppm) and C NMR (carbonyl resonance at δ 170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (calc. 236.27 g/mol) and detect trace impurities .
Advanced: How can computational modeling predict the reactivity of this compound in novel reaction environments?
Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites (e.g., the acetic acid moiety) for electrophilic/nucleophilic attacks .
- Reaction Pathway Screening : Use automated reaction path search tools (e.g., GRRM) to predict intermediates in esterification or decarboxylation reactions .
- Solvent Effects : COSMO-RS models simulate solvent interactions to optimize solubility and stability in nonpolar or aqueous media .
Advanced: What strategies resolve contradictions in spectroscopic data between different synthetic batches?
Answer:
- Isomer Identification : If H NMR shows split aromatic signals, suspect ortho- or meta-substituted isomers; verify via 2D NMR (e.g., NOESY) or X-ray crystallography .
- Batch Comparison : Cross-validate HPLC retention times and mass fragmentation patterns to distinguish between stereoisomers and degradation products .
- Synthetic Protocol Adjustment : If tert-butyl deprotection occurs (evidenced by free -OH in IR), reduce reaction temperature or replace Lewis acid catalysts with milder alternatives .
Basic: What safety protocols are critical during handling and storage of this compound?
Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Store in airtight containers under inert gas (N) to avoid hydrolysis .
- Ventilation : Perform synthesis in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., tert-butyl bromide) .
- Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How does the tert-butyloxy group influence the compound’s biological or catalytic activity?
Answer:
- Steric Effects : The bulky tert-butyl group may hinder enzyme binding in biological assays, reducing metabolic activity. Compare with unprotected 4-hydroxyphenylacetic acid controls .
- Electron-Withdrawing Impact : The ether linkage slightly deactivates the aromatic ring, altering UV-Vis absorption maxima (e.g., redshift by ~10 nm) .
- Catalytic Applications : Test its use as a ligand in metal-organic frameworks (MOFs) for CO capture, leveraging the carboxylic acid group for coordination .
Advanced: What experimental designs are recommended to study degradation pathways under varying pH conditions?
Answer:
- pH-Dependent Stability : Conduct accelerated degradation studies (40–60°C) in buffered solutions (pH 1–13). Monitor via HPLC for hydrolysis products (e.g., 4-hydroxyphenylacetic acid) .
- Kinetic Analysis : Use pseudo-first-order models to calculate rate constants () and identify pH-sensitive degradation mechanisms (e.g., acid-catalyzed ester cleavage) .
- Isolation of Intermediates : Employ freeze-drying or liquid-liquid extraction to isolate and characterize transient species (e.g., quinone methides) .
Basic: How can researchers validate the compound’s role as an intermediate in multi-step syntheses?
Answer:
- Derivatization Tests : React with thionyl chloride to form the acyl chloride, then couple with amines (e.g., benzylamine) to confirm reactivity .
- Isotopic Labeling : Synthesize C-labeled acetic acid derivatives and track incorporation into final products via NMR or MS .
- Cross-Coupling Efficiency : Evaluate Suzuki-Miyaura reactions with aryl boronic acids to assess compatibility with palladium catalysts .
Advanced: What computational tools aid in predicting this compound’s solubility and partition coefficients?
Answer:
- LogP Prediction : Use MarvinSketch or ACD/Labs to estimate octanol-water partition coefficients (logP ~2.1), critical for pharmacokinetic studies .
- Solubility Parameters : Hansen solubility parameters (HSPiP software) guide solvent selection for crystallization or formulation .
- Machine Learning : Train models on PubChem data to predict solubility in binary solvent systems (e.g., DMSO/water) .
Advanced: How can discrepancies in bioactivity data between in vitro and in vivo studies be systematically addressed?
Answer:
- Metabolite Profiling : Identify hepatic metabolites (e.g., glucuronidated or sulfated derivatives) via LC-MS/MS to explain reduced in vivo efficacy .
- Protein Binding Assays : Use equilibrium dialysis to measure plasma protein binding, which may limit free compound availability .
- Dose-Response Modeling : Apply Hill equation fits to reconcile IC values from cell-based assays with in vivo efficacy thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
